Ethyl isonicotinate

Catalog No.
S565635
CAS No.
1570-45-2
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isonicotinate

CAS Number

1570-45-2

Product Name

Ethyl isonicotinate

IUPAC Name

ethyl pyridine-4-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3

InChI Key

MCRPKBUFXAKDKI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=NC=C1

Synonyms

Isonicotinic Acid Ethyl Ester; 4-Carboethoxypyridine; 4-Ethoxycarbonylpyridine; Ethyl 4-Pyridinecarboxylate; Ethyl Isonicotinate; NSC 6854; γ-Pyridinecarboxylic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=CC=NC=C1

Organic Building Block for Pharmaceutical Synthesis:

One of the major uses of ethyl isonicotinate is as a valuable organic building block []. Its chemical structure, containing a pyridine ring and an ester group, makes it a versatile starting material for the synthesis of various pharmaceutically active compounds []. Researchers can modify different parts of the molecule to create new compounds with diverse biological properties. Some examples of drug classes synthesized using ethyl isonicotinate include:

  • Antibacterial agents: Certain derivatives of ethyl isonicotinate have shown potential as antibacterial agents [].
  • Antifungal agents: Research suggests that specific modifications of the molecule can lead to the development of antifungal drugs.
  • Neuroprotective agents: Studies are ongoing to explore the potential of ethyl isonicotinate derivatives in the development of neuroprotective agents [].

Potential Insecticide for Thrips Control:

Aside from its use in pharmaceutical research, ethyl isonicotinate has also been explored for its potential as an insecticide []. Studies have shown that it can attract and trap thrips, a group of small insects that can damage various crops []. While further research is needed to determine its efficacy and safety in agricultural settings, this property of ethyl isonicotinate holds promise for developing novel pest control methods.

Ethyl isonicotinate is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is a derivative of isonicotinic acid and features an ethyl ester functional group. The compound is characterized by its aromatic pyridine ring, which contributes to its unique chemical properties. Ethyl isonicotinate appears as a colorless to pale yellow liquid and is soluble in various organic solvents, making it a versatile intermediate in organic synthesis .

Ethyl isonicotinate can pose some safety hazards:

  • Skin and Eye Irritation: It can cause skin and eye irritation upon contact [].
  • Combustible Liquid: It is classified as a combustible liquid, requiring caution near heat sources and open flames [].
  • Proper Handling: Standard laboratory safety protocols for handling organic solvents should be followed when working with ethyl isonicotinate [].
, primarily due to the reactivity of its pyridine nitrogen and the ester group. Notable reactions include:

  • Electrochemical Reduction: Ethyl isonicotinate can be directly reduced to 4-pyridinemethanol using electrochemical methods, showcasing its potential in synthetic organic chemistry .
  • Cyclization Reactions: It can undergo tandem regio- and stereospecific cyclization when reacted with tertiary cyanoacetylenic alcohols under mild conditions, producing complex cyclic structures .
  • Substitution Reactions: The compound can react with various nucleophiles at the nitrogen atom or undergo acylation reactions, leading to the formation of diverse derivatives .

Ethyl isonicotinate exhibits notable biological activities, particularly in pharmacology. It has been investigated for its potential as an anti-inflammatory agent and has shown promise in treating various conditions due to its ability to modulate biological pathways. The compound's structure allows it to interact with biological targets effectively, although specific mechanisms and targets are still under investigation .

The synthesis of ethyl isonicotinate can be achieved through several methods:

  • Esterification: The most common method involves the reaction of isonicotinic acid with ethanol in the presence of an acid catalyst. This process yields ethyl isonicotinate and water.
  • Alternative Synthetic Routes: Various synthetic strategies have been documented, including microwave-assisted synthesis and solvent-free methods that enhance yield and reduce reaction time .

Ethyl isonicotinate serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its applications include:

  • Synthesis of Pharmaceuticals: It is used to produce various biologically active compounds and intermediates.
  • Agricultural Chemicals: Ethyl isonicotinate has potential uses in developing agrochemicals due to its biological activity.
  • Research: The compound is utilized in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Research into the interactions of ethyl isonicotinate with other chemical entities has revealed insights into its reactivity and biological potential. Studies have focused on:

  • Nucleophilic Attack: Investigations into how nucleophiles interact with the nitrogen atom of ethyl isonicotinate have provided valuable data for understanding its reactivity.
  • Biological Interactions: The compound's interactions with various biological targets are being studied to elucidate its pharmacological effects and potential therapeutic applications .

Ethyl isonicotinate shares structural similarities with several other compounds, notably those containing pyridine rings or ester functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaSimilarity Index
Ethyl 3-amino-4-pyridinecarboxylateC₈H₉N₃O₂0.90
Methyl isonicotinateC₇H₈N₂O₂0.92
Isonicotinic acidC₆H₆N₂O₂0.85
4-AcetylpyridineC₇H₉NO0.88

Uniqueness: Ethyl isonicotinate stands out due to its specific ethyl ester configuration, which influences both its solubility and reactivity compared to similar compounds. Its unique combination of properties makes it particularly useful as an intermediate in pharmaceutical synthesis while also providing distinct biological activities not found in all related compounds .

XLogP3

1.4

Boiling Point

219.5 °C

LogP

1.43 (LogP)

Melting Point

23.0 °C

UNII

ONG7XTI4BL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1570-45-2

Wikipedia

Ethyl isonicotinate

General Manufacturing Information

4-Pyridinecarboxylic acid, ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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